2-Oxopropyl 2-ethylhexanoate 2-Oxopropyl 2-ethylhexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801085
InChI: InChI=1S/C11H20O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h10H,4-8H2,1-3H3
SMILES: CCCCC(CC)C(=O)OCC(=O)C
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol

2-Oxopropyl 2-ethylhexanoate

CAS No.:

Cat. No.: VC13801085

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

2-Oxopropyl 2-ethylhexanoate -

Specification

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
IUPAC Name 2-oxopropyl 2-ethylhexanoate
Standard InChI InChI=1S/C11H20O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h10H,4-8H2,1-3H3
Standard InChI Key UFCXXOIYFKIAKY-UHFFFAOYSA-N
SMILES CCCCC(CC)C(=O)OCC(=O)C
Canonical SMILES CCCCC(CC)C(=O)OCC(=O)C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

2-Oxopropyl 2-ethylhexanoate features a branched ester structure, combining a 2-ethylhexanoyl group with a 2-oxopropyl moiety. The IUPAC name, 2-oxopropyl 2-ethylhexanoate, reflects its functional groups: a ketone (oxo) at the second carbon of the propyl chain and an ethylhexanoate ester. The molecular formula C₁₁H₂₀O₃ corresponds to a precise mass of 200.27 g/mol, with an InChI identifier of InChI=1S/C11H20O3/c1-4-6-7-10(5-2)11(13)14-8-9(3.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₀O₃
Molecular Weight200.27 g/mol
IUPAC Name2-oxopropyl 2-ethylhexanoate
Hazard StatementsH302, H315, H319, H335
Primary ApplicationsSolvent, plasticizer, intermediate

The compound’s branched alkyl chains enhance solubility in nonpolar media, making it suitable for polymer blending and resin formulations.

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) for 2-oxopropyl 2-ethylhexanoate are absent in the provided sources, analogous esters exhibit characteristic peaks. For instance, the carbonyl (C=O) stretch in esters typically appears near 1740 cm⁻¹ in IR spectra, while ¹³C NMR would resolve the ketone (≈208 ppm) and ester (≈170 ppm) carbons. Future studies should prioritize spectral profiling to confirm structural assignments.

Synthesis and Industrial Production

Esterification Methodology

The synthesis of 2-oxopropyl 2-ethylhexanoate follows classical esterification protocols. Reacting 2-ethylhexanoic acid with 2-oxopropyl alcohol under acidic (e.g., H₂SO₄) or basic catalysis yields the ester via nucleophilic acyl substitution. Optimal conditions—temperatures of 60–100°C and reflux durations up to 24 hours—mirror those used in related ester syntheses, such as rhodium(II) 2-ethylhexanoate production .

Reaction Scheme:

2-Ethylhexanoic Acid+2-Oxopropyl AlcoholH+/OH2-Oxopropyl 2-Ethylhexanoate+H2O\text{2-Ethylhexanoic Acid} + \text{2-Oxopropyl Alcohol} \xrightarrow{\text{H}^+/\text{OH}^-} \text{2-Oxopropyl 2-Ethylhexanoate} + \text{H}_2\text{O}

Scalability and Purification

Industrial-scale production requires precise stoichiometry and purification steps. Post-reaction, mixtures are cooled, layered, and washed with aqueous bases (e.g., NaOH) to remove unreacted acid . Vacuum drying at 100°C ensures residual solvent removal, achieving >95% purity. Challenges include minimizing side products like diketones, which may form via ketone condensation under prolonged heating.

Industrial and Research Applications

Solvent and Plasticizer Roles

2-Oxopropyl 2-ethylhexanoate’s low polarity and high boiling point (inferred from analogous esters) make it effective in paints, adhesives, and PVC plasticization. Its compatibility with polymers reduces glass transition temperatures, enhancing material flexibility. In comparison, sodium 2-ethylhexanoate improves oxidation selectivity in aldehyde conversions, suggesting potential catalytic roles for related esters .

Intermediate in Organic Synthesis

Research Frontiers and Knowledge Gaps

Unexplored Synthetic Pathways

Recent patents describe novel methods for metal carboxylates (e.g., rhodium(II) 2-ethylhexanoate) using reflux and pH adjustment . Adapting these techniques could optimize 2-oxopropyl ester synthesis, particularly in catalytic systems or green solvent media.

Toxicological and Environmental Studies

No ecotoxicity or biodegradability data exist for this compound. Regulatory compliance will require OECD 301-series testing to assess aquatic toxicity and persistence.

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